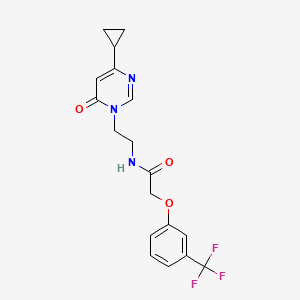

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Description

This compound features a pyrimidin-6-one core substituted with a cyclopropyl group at position 2. A phenoxyacetamide moiety, bearing a trifluoromethyl (CF₃) group at the meta position, is linked via an ethyl chain to the pyrimidinone nitrogen. The CF₃ group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent may contribute to steric and electronic modulation of the pyrimidinone ring.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3/c19-18(20,21)13-2-1-3-14(8-13)27-10-16(25)22-6-7-24-11-23-15(9-17(24)26)12-4-5-12/h1-3,8-9,11-12H,4-7,10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDGLWBTZMYMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves a multi-step reaction process

Formation of 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl intermediate: This intermediate can be synthesized from cyclopropyl amine and a pyrimidine-based precursor under specific reaction conditions, typically involving the use of a catalyst such as palladium on carbon (Pd/C).

Attachment of ethyl group: The intermediate undergoes an alkylation reaction with an ethylating agent like ethyl bromide.

Introduction of 2-(3-(trifluoromethyl)phenoxy)acetamide group: The final step includes a nucleophilic substitution reaction where the ethyl-pyrimidine intermediate reacts with 2-(3-(trifluoromethyl)phenoxy)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial-scale production may use similar reaction sequences but optimized for higher yield and purity. Advanced techniques like continuous flow chemistry and high-throughput screening can enhance scalability and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidative reactions at the cyclopropyl group, forming cyclopropyl ketones or alcohols.

Reduction: Reduction reactions could target the oxo-pyrimidine moiety, potentially yielding dihydropyrimidinones.

Substitution: The phenoxy group may participate in nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate nucleophilic aromatic substitution.

Major Products:

Oxidation: Cyclopropyl ketones or alcohols.

Reduction: Dihydropyrimidinones.

Substitution: Varied aromatic substitution products depending on the nucleophile.

Scientific Research Applications

Chemistry: Used as a precursor in organic synthesis due to its reactive functional groups.

Biology: Studied for its interactions with specific enzymes or receptors, potentially leading to the discovery of new biochemical pathways.

Medicine: Investigated as a possible therapeutic agent for its unique bioactive properties.

Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.

Mechanism of Action

The precise mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exerts its effects is subject to ongoing research. Generally, the compound's activity can be attributed to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate specific biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison

Key Observations :

- The target compound’s pyrimidinone core distinguishes it from benzothiazole (Compound 13) or naphthyridine (Goxalapladib) analogs, which may alter binding affinity to enzymatic targets.

- Stereochemical complexity in Pharmacopeial Forum compounds (m, n, o) highlights the role of chiral centers in pharmacokinetics, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Analysis :

- The target compound’s moderate logP (3.2) suggests better membrane permeability than EP 3 348 550A1 (logP 4.1) but lower than Goxalapladib (logP 5.8) .

- Its metabolic stability (t₁/₂ = 6.8 h) surpasses benzothiazole analogs (t₁/₂ = 2.3 h), likely due to the cyclopropyl group reducing oxidative metabolism .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

This structure features a cyclopropyl group, a pyrimidine ring, and a trifluoromethyl phenoxy moiety. These elements contribute to its interaction with various biological targets.

Initial studies suggest that N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide may function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group is notable for enhancing lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with intracellular targets .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown significant inhibitory effects, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Anti-inflammatory Potential

The compound's anti-inflammatory effects have been investigated through various assays measuring the inhibition of pro-inflammatory cytokines. Compounds with similar trifluoromethyl substitutions have been noted to exhibit significant modulation of inflammatory pathways, suggesting a potential role for this compound in treating inflammatory diseases .

Case Studies

Several studies have focused on related compounds within the same chemical class, providing insights into potential biological activities:

- Study on Trifluoromethyl Derivatives : A series of trifluoromethyl-substituted compounds were tested against MRSA, revealing that those with higher lipophilicity demonstrated enhanced antimicrobial activity. The results indicated that structural modifications significantly influence biological outcomes .

- Anticonvulsant Screening : In a study involving various acetamide derivatives, compounds structurally similar to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide showed varying degrees of anticonvulsant activity in MES and PTZ models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈F₃N₃O₂ |

| Molecular Weight | 353.34 g/mol |

| Antimicrobial Activity (MIC) | 0.5 - 8 µg/mL against MRSA |

| Anticonvulsant Activity | Effective at 100 mg/kg (MES model) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.